molecular formula C19H17ClN2O4S B3005969 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953135-56-3

2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate

Cat. No. B3005969
CAS RN: 953135-56-3
M. Wt: 404.87
InChI Key: GZWJQKAAKFRBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate” can be inferred from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .

properties

IUPAC Name

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-13-1-3-14(4-2-13)25-12-18(23)26-15-5-6-16-17(11-15)27-19(21-16)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWJQKAAKFRBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate

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